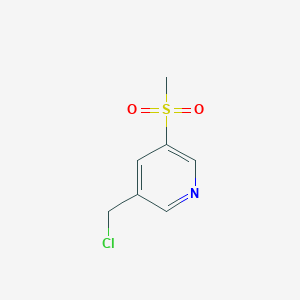

3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Description

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

3-(chloromethyl)-5-methylsulfonylpyridine |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 |

InChI Key |

CKXUNTKIZIOMQV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

3-(Chloromethyl)-5-(methylsulfonyl)pyridine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. The document elucidates its core chemical and physical properties, details established synthetic protocols, and explores its reactivity and principal applications. As a key intermediate, its utility is highlighted through its role in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this versatile reagent.

Introduction to a Key Synthetic Intermediate

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Within this class, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine has emerged as a particularly valuable intermediate. Its structure incorporates two key functional groups: a reactive chloromethyl handle and an electron-withdrawing methylsulfonyl group. The chloromethyl group serves as a potent electrophile, ideal for nucleophilic substitution reactions, allowing for the facile introduction of the pyridine core into a target molecule.[3][4] The methylsulfonyl moiety significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the pharmacological profile of its derivatives. This unique combination of features makes it an indispensable precursor in the synthesis of various high-value compounds, including certain anti-inflammatory drugs and potential anticancer agents.[5][6]

Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key physicochemical data for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine (CAS No: 222621-63-6) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂S | N/A |

| Molecular Weight | 205.66 g/mol | N/A |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not explicitly available in searched results | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in various organic solvents | [5] |

| CAS Number | 222621-63-6 | N/A |

Note: Specific quantitative data like melting and boiling points are not consistently reported in the publicly available literature, reflecting its primary role as a reactive intermediate rather than an isolated final product.

Synthesis and Reaction Mechanisms

The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is not a trivial process and is often a key step in a larger synthetic sequence. The literature points towards multi-step pathways, often starting from more common pyridine derivatives.

General Synthetic Strategy

A common conceptual approach involves the construction of the substituted pyridine ring first, followed by the introduction or modification of the functional groups. For instance, a synthetic route might begin with a precursor like 3,5-lutidine (3,5-dimethylpyridine). The synthesis would then proceed through a sequence of oxidation and chlorination steps. One of the methyl groups is selectively oxidized to a carboxylic acid, then converted to an alcohol, and finally chlorinated to yield the chloromethyl group. The other methyl group is converted to the methylsulfonyl moiety via oxidation of a methylthio- precursor.[7]

Representative Synthetic Workflow

The following diagram illustrates a generalized, multi-step workflow for preparing a chloromethyl-sulfonyl pyridine derivative, based on common organic chemistry transformations.[7][8]

Caption: Generalized workflow for synthesizing a substituted chloromethylpyridine.

Detailed Experimental Protocol: Chlorination of a Pyridyl-Methanol

This protocol describes the critical step of converting the hydroxymethyl group to the reactive chloromethyl group, a common transformation in the synthesis of such intermediates.[8]

Materials:

-

(5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.1 - 1.3 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the (5-(Methylsulfonyl)pyridin-3-yl)methanol in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully cool the mixture back to room temperature.

-

Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice or into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl byproduct.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 3-(Chloromethyl)-5-(methylsulfonyl)pyridine can be purified by recrystallization or column chromatography.

Causality and Trustworthiness: The use of thionyl chloride is a standard and reliable method for converting primary alcohols to alkyl chlorides.[8] Performing the reaction at low initial temperatures controls the exothermic reaction between the alcohol and SOCl₂. The final workup with a basic solution is crucial to neutralize the acidic byproducts, ensuring the stability of the product and safe handling. This self-validating protocol ensures that each step logically follows established chemical principles for a high-yield, high-purity outcome.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine stems from the predictable reactivity of its chloromethyl group.

Reactivity Profile

The chloromethyl group at the 3-position of the pyridine ring is a potent electrophilic site.[3] The carbon-chlorine bond is polarized, making the methylene carbon susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of both the ring nitrogen and the 5-position methylsulfonyl group further enhances this electrophilicity.[3] Consequently, it readily undergoes Sₙ2 (nucleophilic substitution) reactions with amines, thiols, alcohols, and other nucleophiles, making it an excellent reagent for introducing the (5-(methylsulfonyl)pyridin-3-yl)methyl moiety.[3][4]

Key Application: Intermediate for Etoricoxib Synthesis

A prominent application of this chemical is as a key building block in some synthetic routes towards Etoricoxib.[5][9] Etoricoxib is a selective COX-2 inhibitor used for treating arthritis and pain.[5][10] In the synthesis, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine or a similar precursor is used to construct the core bipyridine structure of the final drug molecule.[5][9]

The following diagram illustrates the logical connection of using this intermediate in a convergent synthesis strategy for a complex drug target like Etoricoxib.

Caption: Role of the intermediate in a convergent drug synthesis pathway.

Spectroscopic Characterization

While detailed spectra are proprietary or found in specific research, the expected characteristics from NMR spectroscopy would be:

-

¹H NMR: A characteristic singlet for the two methylene protons (CH₂) of the chloromethyl group, typically in the range of 4.5-5.0 ppm. A singlet for the three protons of the methylsulfonyl (SO₂CH₃) group would appear further downfield, likely around 3.0-3.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (7.5-9.0 ppm).

-

¹³C NMR: The carbons of the pyridine ring would appear in the range of 120-165 ppm.[1] The methylene carbon of the chloromethyl group would be expected around 40-50 ppm, while the methyl carbon of the sulfonyl group would be in a similar region.

Safety and Handling

Chloromethylpyridine derivatives are reactive alkylating agents and must be handled with appropriate caution.[3]

-

Hazards: This compound class is generally classified as harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[11][12][13]

-

Precautions: Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Storage: Due to its reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

3-(Chloromethyl)-5-(methylsulfonyl)pyridine stands out as a highly functionalized and reactive intermediate for advanced organic synthesis. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable method for incorporating the substituted pyridine scaffold into complex molecules. Its role in the synthesis of important pharmaceuticals underscores its value to the drug development community. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

- BenchChem. (n.d.). Etoricoxib synthesis and chemical properties.

- BenchChem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.

- ChemBK. (2024, April 9). 3-(Chloromethyl)-5-methylpyridine - Physico-chemical Properties.

- PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- Google Patents. (n.d.). CN104529798A - Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein.

- Eureka. (2015, July 22). Preparation method of etoricoxib or pharmaceutically acceptable salts thereof.

- Google Patents. (n.d.). EP2802564B1 - Process for the synthesis of etoricoxib.

- Organic Syntheses. (n.d.). Procedure.

- Quick Company. (n.d.). An Improved Process For The Preparation Of Etoricoxib.

- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride.

- Apollo Scientific. (2023, July 7). 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- CAMEO Chemicals. (1992). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- BenchChem. (n.d.). The Versatile Role of 3-(Chloromethyl)-5-methylpyridine Hydrochloride in Heterocyclic Synthesis: Application Notes and Protocols.

- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 3-(Chloromethyl)-5-methylpyridine Hydrochloride.

- Chemsrc. (2025, August 25). 3-(Chloromethyl)pyridine.

- Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry, 89(11), 8299-8304.

- ChemicalBook. (2024, August 11). 3-(CHLOROMETHYL)PYRIDINE.

- Sigma-Aldrich. (n.d.). 3-Chloro-5-chloromethyl-pyridine.

- Oriental Journal of Chemistry. (n.d.). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- BenchChem. (n.d.). A Technical Guide to the Chloromethylation of 3-Methylpyridine.

- ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives.

- Reddy, M. V., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275-91.

- BenchChem. (n.d.). An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine: Discovery, Synthesis, and Applications.

- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. CN104529798A - Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein - Google Patents [patents.google.com]

- 10. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]

- 11. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

Chloropyridines: The Versatile Scaffold at the Core of Modern Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloropyridines represent a class of heterocyclic compounds fundamental to the synthesis of a vast array of modern agrochemicals. Their intrinsic chemical properties—a combination of aromaticity, the electron-withdrawing nature of the ring nitrogen, and the reactivity of the carbon-chlorine bond—make them exceptionally versatile building blocks.[1][2] This guide provides an in-depth exploration of the role of chloropyridines in agrochemical synthesis, detailing the synthesis of key intermediates and their transformation into market-leading insecticides, herbicides, and fungicides. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer a clear visual representation of the chemical workflows that underpin this critical area of agricultural chemistry.

The Chloropyridine Core: A Foundation of Reactivity

The utility of the chloropyridine ring in agrochemical synthesis is rooted in its electronic structure. The nitrogen atom imparts a degree of electron deficiency to the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] The chlorine atoms act as effective leaving groups in these reactions, providing a reactive handle for introducing diverse functional groups and building molecular complexity.[1][4] This reactivity is particularly pronounced at the 2-, 4-, and 6-positions of the pyridine ring. Chemists leverage these principles to strategically construct the complex pharmacophores required for potent biological activity.

Furthermore, the pyridine ring itself is a bioisostere for other aromatic systems and can engage in crucial binding interactions with target enzymes or receptors in pests, weeds, and fungi.[5] The strategic placement of chlorine and other substituents on the ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and metabolic profile, which are critical for its performance as an agrochemical.[4]

Synthesis of Critical Chloropyridine Intermediates

The journey from simple precursors to complex agrochemicals begins with the synthesis of key chloropyridine intermediates. The efficiency and cost-effectiveness of these initial steps are paramount for industrial-scale production.

A foundational building block, 2-chloro-5-methylpyridine is the precursor to the indispensable intermediate 2-chloro-5-chloromethylpyridine (CCMP).[6] Several synthetic routes exist, often starting from 3-methylpyridine (β-picoline) or 2-amino-5-methylpyridine.[4][7]

Experimental Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

This protocol is adapted from a patented method demonstrating a high-yield diazotization-chlorination reaction.[7]

-

Reaction Setup: In a four-hole flask, dissolve 10.8g (0.1 mol) of 2-amino-5-methylpyridine in 15g of concentrated hydrochloric acid (37%) at -5 °C.

-

Saturation: Introduce an excess of hydrogen chloride gas until the solution is saturated.

-

Reagent Addition: Using a peristaltic pump, add thionyl chloride (26.18 g/h) and nitrosonitric acid (12.6 g/h) at a controlled rate while maintaining the temperature at -5 °C.

-

Monitoring: Monitor the reaction progress using liquid chromatography.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a 40% potassium hydroxide solution. The mixture will separate into layers. Isolate the oil phase to obtain the 2-chloro-5-methylpyridine product.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | [7] |

| Key Reagents | HCl, Thionyl Chloride, Nitrosonitric Acid | [7] |

| Temperature | -5 °C | [7] |

| Purity | 99% | [7] |

| Yield | 92.5% | [7] |

| Table 1. Quantitative data for 2-Chloro-5-methylpyridine synthesis. |

CCMP is arguably the most important chloropyridine intermediate for insecticide synthesis, forming the backbone of numerous neonicotinoids.[8][9] Its synthesis is typically achieved through the free-radical chlorination of 2-chloro-5-methylpyridine.

Workflow: Synthesis of CCMP from 2-Chloro-5-methylpyridine

A greener synthesis approach utilizes trichloroisocyanuric acid as the chlorinating agent, avoiding the use of gaseous chlorine.[8]

Caption: Green synthesis workflow for CCMP production.[8]

Application in Insecticide Synthesis: The Neonicotinoid Revolution

Chloropyridines are central to the synthesis of neonicotinoid insecticides, a class of systemic pesticides that target the nicotinic acetylcholine receptors (nAChRs) in insects.[5][10] The N-[(6-chloro-3-pyridinyl)methyl] substructure is the key pharmacophore responsible for the potent insecticidal activity of compounds like imidacloprid and acetamiprid.[9][11]

Imidacloprid is a widely used insecticide for controlling sucking insects and termites.[10] Its synthesis typically involves the condensation of CCMP with a suitable nitroiminoimidazolidine derivative.[10][12] An alternative route starts from 2,5-dichloropyridine.[13]

Experimental Protocol 2: Synthesis of Imidacloprid from CCMP

This protocol outlines the key condensation step.[10]

-

Reaction Setup: In a suitable reactor, prepare a solution of 2-nitroiminoimidazolidine in a solvent like acetonitrile with a base (e.g., potassium carbonate).

-

Addition of CCMP: Heat the mixture to reflux.

-

Condensation: Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP) to the refluxing mixture.

-

Reaction: Maintain the reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Isolation: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield Imidacloprid.

Caption: Synthetic workflow for Imidacloprid from CCMP.[10]

Acetamiprid is another major neonicotinoid used against sap-feeding insects.[10] Its synthesis also relies on a chloropyridine core, reacting an N-substituted chloropyridinylmethyl amine intermediate with a cyano-containing compound.[10]

Experimental Protocol 3: Synthesis of Acetamiprid

This protocol is adapted from a patented two-step method starting from CCMP.[10]

-

Intermediate Synthesis: First, synthesize the intermediate N-(6-chloro-3-pyridylmethyl)methylamine by reacting CCMP with methylamine.

-

Reaction Setup: In a 500 mL reactor, charge 157.5 g of the intermediate N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.

-

Reagent Addition: Add 112 g of ethyl N-cyanoethanimideate to the reactor.

-

Reaction: Heat the mixture to 65 °C and maintain this temperature for 6-7 hours.

-

Work-up and Isolation: Cool the mixture to 0 °C. Allow the layers to separate. Filter the product, wash with saturated brine, and dry to obtain Acetamiprid.

| Parameter | Value | Reference |

| Key Intermediate | N-(6-chloro-3-pyridylmethyl)methylamine | [10] |

| Key Reagent | Ethyl N-cyanoethanimideate | [10] |

| Temperature | 65 °C | [10] |

| Reaction Time | 6-7 hours | [10] |

| Table 2. Quantitative data for Acetamiprid synthesis. |

Application in Herbicide Synthesis: Auxin Mimics and Beyond

Chloropyridines are integral to the synthesis of several important herbicides, particularly those in the pyridine-carboxylic acid class, which act as synthetic auxins.[14][15][16]

The synthesis of both the herbicide Triclopyr and the insecticide Chlorpyrifos highlights the versatility of a single chloropyridine intermediate: 3,5,6-trichloro-2-pyridinol (TC-P).[3][17] TC-P itself is synthesized via the selective alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.[3]

Experimental Protocol 4: Synthesis of 3,5,6-Trichloro-2-pyridinol (TC-P)

This general procedure is based on industrial synthesis methods.[3][18]

-

Reaction Setup: In a high-pressure kettle, charge 2,3,5,6-tetrachloropyridine, water, and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while controlling the temperature.

-

Reaction Conditions: Heat the mixture to 125-155 °C under pressure (0.25-0.55 MPa) for 2-5.5 hours.

-

Work-up and Isolation: After cooling, acidify the mixture with hydrochloric acid to a pH of 4.0-4.5 to precipitate the product.

-

Purification: Filter the solid, wash with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol.

Caption: Divergent synthesis of Triclopyr and Chlorpyrifos from a common intermediate.[3]

Other significant pyridine herbicides include picloram and clopyralid.[14][19] Their synthesis involves the manipulation of highly chlorinated picolinic acid precursors, underscoring the importance of ring chlorination in developing herbicidally active molecules.[14][20]

Conclusion and Future Outlook

The chloropyridine scaffold is a cornerstone of modern agrochemical research and development. Its inherent reactivity and the ability to functionalize it in diverse ways have enabled the creation of some of the most successful insecticides and herbicides on the market.[1][21] The synthetic pathways to key intermediates like CCMP and TC-P are well-established, yet ongoing research aims to develop greener, more efficient, and safer manufacturing processes.[8] As the agricultural industry faces challenges of pest resistance and stricter environmental regulations, the versatile chloropyridine core will undoubtedly continue to serve as a critical platform for designing the next generation of innovative and sustainable crop protection solutions.

References

-

Scribd. (n.d.). Clopyralid and Picloram Synthesis Analysis. Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). Neonicotinoid pesticides containing the chloropyridine group. ResearchGate. Retrieved from [Link]

- Kovganko, N. V., et al. (2010). Synthesis of α-chloropyridine-containing oximes of 3β,5-dihydroxy-6-ketosteroids.

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Essential Role of 3-Chloropyridine in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Advances in the Synthesis of Neonicotinoids. ResearchGate. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320. European Patent Office. Retrieved from [Link]

-

TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. TRACE. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.

-

National Toxicology Program. (n.d.). 2-Chloropyridine. National Toxicology Program. Retrieved from [Link]

- Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine. Google Patents.

-

PMC. (n.d.). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. PMC. Retrieved from [Link]

-

PMC. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. PMC. Retrieved from [Link]

-

APEXVIA. (2025, October 19). 2-Chloropyridine: Key Intermediate for Pharma & Agrochemical Use. APEXVIA. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. ResearchGate. Retrieved from [Link]

-

PMC. (2024, November 22). 3,5,6-Trichloropyridin-2-ol. PMC. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

-

ScienceDirect. (2016, March 31). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and their insecticidal activity. ScienceDirect. Retrieved from [Link]

-

NCBI. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Retrieved from [Link]

-

MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved from [Link]

-

MDPI. (2022, October 11). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. PubChem. Retrieved from [Link]

-

IUCr Journals. (2024, November 19). 3,5,6-Trichloropyridin-2-ol. IUCr Journals. Retrieved from [Link]

-

Grains Research and Development Corporation (GRDC). (n.d.). Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide. GRDC. Retrieved from [Link]

-

ResearchGate. (n.d.). A preparation of 2-chloropyridine. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine. Google Patents.

-

US EPA. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 7. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 8. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. trace.tennessee.edu [trace.tennessee.edu]

- 16. epa.gov [epa.gov]

- 17. 3,5,6-Trichloro-2-pyridinol PESTANAL , analytical standard 6515-38-4 [sigmaaldrich.com]

- 18. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 19. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]

- 21. 2-Chloropyridine: Key Intermediate for Pharma & Agrochemical Use [apexvia.com]

Methodological & Application

Application Note: Synthesis Protocol for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Introduction and Therapeutic Relevance

3-(Chloromethyl)-5-(methylsulfonyl)pyridine (CAS 1818317-63-3) is a highly specialized electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. In contemporary drug discovery, it serves as a critical intermediate in the development of small-molecule immunomodulators, specifically inhibitors designed to disrupt the PD-1/PD-L1 and CD80/PD-L1 protein-protein interactions[2]. By blocking these pathways, the resulting APIs help restore antigen-specific T-cell immune functions, reversing T-cell exhaustion in the context of oncology and chronic infectious diseases[2].

Mechanistic Overview and Reaction Causality

The synthesis of 3-(chloromethyl)-5-(methylsulfonyl)pyridine is achieved via a robust, two-step linear sequence starting from commercially available (5-bromopyridin-3-yl)methanol.

Step 1: Copper-Catalyzed Sulfonylation (Ullmann-Type Coupling) The first step involves the cross-coupling of the aryl bromide with sodium methanesulfinate.

-

Catalyst System Causality : Copper(I) iodide (CuI) is paired with L-proline. L-proline acts as a bidentate, anionic ligand that stabilizes the Cu(I) oxidation state, significantly increases its solubility in the polar aprotic solvent (DMSO), and prevents disproportionation into inactive Cu(0) or Cu(II) species[3].

-

Base and Energy Source : A catalytic amount of NaOH is required to deprotonate L-proline, forming the active Cu-ligand complex. Microwave irradiation at 90 °C provides the necessary activation energy to accelerate the oxidative addition of the electron-deficient aryl bromide to the Cu(I) center, a step that is kinetically sluggish under conventional thermal heating[3].

Step 2: Dehydroxylative Chlorination The intermediate benzylic-like alcohol is converted to the corresponding alkyl chloride using thionyl chloride ( SOCl2 ).

-

Reagent Causality : SOCl2 converts the primary alcohol via an SNi (Substitution Nucleophilic internal) mechanism. The reaction generates sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) as gaseous byproducts. The continuous escape of these gases drives the reaction forward thermodynamically according to Le Chatelier's principle, ensuring complete conversion without the need for complex workup[2].

-

Product State : Because the pyridine ring is basic, the final product is often isolated as its hydrochloride salt upon evaporation, which enhances bench stability[1].

Synthetic Workflow Visualization

Two-step synthesis workflow for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

Quantitative Data and Stoichiometry

Table 1: Stoichiometry for Step 1 (Sulfonylation)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

|---|---|---|---|---|

| (5-Bromopyridin-3-yl)methanol | 188.02 | 1.0 | 451 mg | 2.40 mmol |

| Sodium methanesulfinate | 102.09 | 1.2 | 294 mg | 2.88 mmol |

| Copper(I) iodide (CuI) | 190.45 | 0.1 | 45.7 mg | 0.24 mmol |

| L-Proline | 115.13 | 0.2 | 55.2 mg | 0.48 mmol |

| NaOH (1.0 M aqueous) | 40.00 | 0.2 | 0.48 mL | 0.48 mmol |

| DMSO (Anhydrous) | - | - | 4.0 mL | - |

Table 2: Stoichiometry for Step 2 (Chlorination)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

|---|---|---|---|---|

| (5-(Methylsulfonyl)pyridin-3-yl)methanol | 187.21 | 1.0 | 450 mg | 2.40 mmol |

| Thionyl chloride ( SOCl2 ) | 118.97 | 5.0 | 0.88 mL | 12.02 mmol | | Dichloromethane (DCM) | 84.93 | - | 10.0 mL | - |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (5-(Methylsulfonyl)pyridin-3-yl)methanol

-

Preparation : To a microwave-safe reaction vial equipped with a magnetic stir bar, add (5-bromopyridin-3-yl)methanol (451 mg, 2.40 mmol) and sodium methanesulfinate (294 mg, 2.88 mmol)[3].

-

Catalyst Loading : Add CuI (45.7 mg, 0.24 mmol) and L-proline (55.2 mg, 0.48 mmol) to the solid mixture[3].

-

Solvent & Base Addition : Suspend the solids in anhydrous DMSO (4.0 mL). Add 1.0 M aqueous NaOH (0.48 mL, 0.48 mmol)[3].

-

Degassing : Purge the vial with dry nitrogen or argon for 5 minutes to remove dissolved oxygen, which can poison the Cu(I) catalyst by oxidizing it to Cu(II). Seal the vial with a crimp cap.

-

Reaction : Heat the stirred mixture at 90 °C under microwave irradiation for 18 hours[3].

-

Workup : Allow the mixture to cool to ambient temperature. Dilute the reaction mixture with deionized water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).

-

Washing & Drying : Wash the combined organic layers with brine (20 mL) to remove residual DMSO, dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the intermediate (5-(methylsulfonyl)pyridin-3-yl)methanol.

Protocol B: Synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

-

Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the purified (5-(methylsulfonyl)pyridin-3-yl)methanol (450 mg, 2.40 mmol) in anhydrous DCM (10 mL)[2].

-

Reagent Addition : Cool the solution slightly in a water bath (approx. 15–20 °C). Dropwise, add thionyl chloride (0.88 mL, 12.02 mmol) over 5 minutes. Caution: Addition must be controlled to manage the vigorous evolution of HCl and SO2 gases[2].

-

Reaction : Remove the water bath and stir the mixture at room temperature (approx. 20–25 °C) for 3 hours[2]. Monitor the reaction completion via LC/MS or TLC.

-

Isolation : Once the starting material is fully consumed, evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator[2].

-

Final Yield : The evaporation removes all volatile DCM and excess SOCl2 , affording 3-(chloromethyl)-5-(methylsulfonyl)pyridine as a yellow solid[2]. Storage Note: The product is a highly reactive electrophile and should be stored under an inert atmosphere at 2–8 °C to prevent hydrolysis back to the primary alcohol.

References

-

Guidechem. "C7H9Cl2NO2S - Chemical Dictionary". 1

-

Google Patents. "WO2017066227A1 - Compounds useful as immunomodulators (Step 2 Chlorination)". 2

-

Google Patents. "WO2017066227A1 - Compounds useful as immunomodulators (Step 1 Sulfonylation)". 3

Sources

Application Note: Synthesis of N-Alkylated Imidazo[4,5-c]pyridines via 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized as a fundamental building block in the development of kinase inhibitors for degenerative, autoimmune, and inflammatory diseases[1]. Functionalizing this core via N-alkylation is a critical step in exploring structure-activity relationships (SAR).

Using 3-(chloromethyl)-5-(methylsulfonyl)pyridine as the electrophilic alkylating agent introduces a highly functionalized pharmacophore into the molecule. The strategic inclusion of the methylsulfonyl (-SO₂Me) group serves two primary purposes:

-

Pharmacodynamic Enhancement: The sulfone moiety acts as a potent hydrogen bond acceptor. In molecular modeling studies of similar scaffolds, the methylsulfonyl pharmacophore inserts into secondary binding pockets (e.g., forming critical hydrogen bonds with Arg-513 and His-90 in COX-2 active sites), significantly enhancing target selectivity and potency[2]. It is a proven bioisostere in several FDA-approved anti-inflammatory drugs[3].

-

Chemical & Metabolic Stability: The strong electron-withdrawing nature of the sulfone group deactivates the pyridine ring towards oxidative metabolism (e.g., by cytochrome P450 enzymes) and decreases the nucleophilicity of the pyridine nitrogen, preventing unwanted self-alkylation or polymerization of the reagent during the reaction.

Reaction Pathway & Regioselectivity

The alkylation of the imidazo[4,5-c]pyridine core is complicated by its tautomeric nature. Deprotonation yields an ambident anion that can react at either the N1 or N3 position of the imidazole ring.

Because the pyridine nitrogen (N5) exerts an electron-withdrawing effect across the fused ring system, the electron density and steric environment at N1 and N3 are asymmetric. Under standard basic conditions, alkylation typically proceeds via an S_N2 mechanism, resulting in a mixture of N1-alkylated (major) and N3-alkylated (minor) isomers. The N1 position is generally favored due to a combination of lower steric hindrance and thermodynamic stability relative to the N3 position.

Reaction pathway for the N-alkylation of imidazo[4,5-c]pyridine highlighting regioselectivity.

Reaction Optimization: The "Cesium Effect"

To maximize the yield and regioselectivity of the N1 isomer, the choice of base and solvent is critical. The table below summarizes quantitative optimization data.

Table 1: Optimization of N-Alkylation Conditions

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | N1:N3 Ratio |

| 1 | K₂CO₃ | DMF | 25 | 12 | 65 | 1.5 : 1 |

| 2 | Cs₂CO₃ | DMF | 25 | 8 | 82 | 2.1 : 1 |

| 3 | NaH | THF | 0 to 25 | 6 | 55 | 1.1 : 1 |

| 4 | Cs₂CO₃ | MeCN | 60 | 6 | 78 | 1.8 : 1 |

Causality of Experimental Choices: Cesium carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) provides the optimal yield and regioselectivity (Entry 2). Cesium is a large, soft cation with low charge density. In a polar aprotic solvent like DMF, it forms a looser ion pair with the imidazo[4,5-c]pyridine anion compared to potassium or sodium. This "naked" anion is highly nucleophilic, accelerating the S_N2 displacement at room temperature. Keeping the reaction at 25°C is crucial; elevating the temperature (Entry 4) increases the rate of electrophile degradation (e.g., hydrolysis or self-condensation) and degrades the N1:N3 regioselectivity.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system, ensuring that the chemist can visually and analytically confirm the success of the reaction at critical checkpoints without waiting for final isolation.

Step-by-step experimental workflow for the synthesis and isolation of N-alkylated isomers.

Step-by-Step Methodology

Step 1: Reagent Preparation & Deprotonation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Charge the flask with imidazo[4,5-c]pyridine (1.0 equiv, 10.0 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15.0 mmol).

-

Add anhydrous DMF (50 mL, 0.2 M) to the flask. Cool the suspension to 0 °C using an ice-water bath. Stir for 30 minutes to ensure complete deprotonation.

Step 2: Electrophile Addition 4. Dissolve 3-(chloromethyl)-5-(methylsulfonyl)pyridine (1.1 equiv, 11.0 mmol) in anhydrous DMF (10 mL). 5. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes to prevent localized heating and suppress bis-alkylation.

Step 3: S_N2 Alkylation & Protocol Self-Validation 6. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 8 hours. 7. Self-Validation Checkpoint 1 (Visual): The initial mixture is a heterogeneous, turbid suspension. As the N-alkylated products form, they readily dissolve in DMF. A successful reaction will visually transition from a cloudy suspension to a near-homogeneous, slightly yellow solution. 8. Self-Validation Checkpoint 2 (Analytical): Analyze via TLC (DCM:MeOH 9:1). The starting imidazo[4,5-c]pyridine is highly polar (contains an N-H hydrogen bond donor) and streaks near the baseline. The successful formation of products is validated by the complete consumption of the baseline spot and the appearance of two distinct, less polar spots (N1 isomer Rf ~ 0.5; N3 isomer Rf ~ 0.4).

Step 4: Aqueous Quench & Extraction 9. Quench the reaction by pouring the mixture into ice-cold distilled water (150 mL). 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 75 mL). 11. Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomeric mixture.

Step 5: Chromatographic Resolution 13. Purify the crude residue via flash column chromatography on silica gel. 14. Elute with a gradient of 0% to 10% Methanol in Dichloromethane. The N1-alkylated isomer typically elutes first, followed closely by the N3-alkylated isomer. 15. Pool and concentrate the respective fractions to isolate the pure target compounds.

References

-

Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. ResearchGate (Pharmaceuticals). URL:[Link]

-

Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

- WO2013117645A1 - Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.Google Patents.

Sources

GC-MS protocol for characterization of pyridine derivatives

Application Note: Advanced GC-MS Characterization of Pyridine Derivatives

Executive Summary Pyridine and its derivatives are fundamental structural motifs in pharmaceutical development and agrochemistry. However, their basic nature and high polarity present significant analytical challenges, primarily peak tailing and signal attenuation during gas chromatography. This application note outlines an advanced, self-validating GC-MS protocol utilizing Headspace Solid-Phase Microextraction (HS-SPME) and base-deactivated flow paths to achieve highly reproducible, trace-level characterization.

Mechanistic Principles & Analytical Challenges

The primary challenge in the GC-MS analysis of pyridine derivatives is the "Silanol Problem." Pyridine contains a basic nitrogen atom with a highly localized lone pair of electrons. When introduced into a standard silica-based GC column or a poorly deactivated inlet, this basic nitrogen acts as a strong hydrogen-bond acceptor. It interacts with residual, weakly acidic silanol groups (-Si-OH) present on the stationary phase or glass liner.

Causality: This secondary acid-base interaction disrupts the normal thermodynamic partitioning of the analyte. Instead of eluting in a tight band, the molecules "stick" to the active sites, resulting in severe peak tailing, retention time shifts, and loss of sensitivity. To mitigate this, the protocol mandates the use of strictly base-deactivated columns (e.g., Rxi-5Sil MS) and highly deactivated gooseneck liners packed with deactivated glass wool[1].

Self-Validating System Configuration

To ensure the absolute trustworthiness of the analytical data, this protocol operates as a self-validating system rooted in the rigorous quality control criteria of EPA Method 8270E[2]. The analytical sequence is programmed to halt unless the system passes two automated gatekeeping checks:

-

Mass Axis & Relative Abundance Calibration: Prior to any sample injection, the system must be tuned using Decafluorotriphenylphosphine (DFTPP). The resulting mass spectrum must meet specific relative ion abundance criteria to verify the accuracy of the quadrupole mass filter[2].

-

Inertness Activity Check: A system performance check mixture containing active probes (including pyridine, pentachlorophenol, and benzidine) is injected. The chromatography data system automatically calculates the Tailing Factor (TF) at 10% peak height.

-

Validation Gate: The TF must be ≤ 2.0[2]. A TF > 2.0 definitively proves that active sites have formed in the flow path, automatically triggering a system halt for mandatory inlet maintenance (liner replacement or column trimming).

-

Sample Preparation: The HS-SPME Workflow

For aqueous samples, direct liquid injection often masks highly volatile pyridines under the solvent delay and introduces matrix contamination. Headspace Solid-Phase Microextraction (HS-SPME) isolates the volatile analytes without solvent interference[3].

Causality of pH Adjustment: Pyridine has a pKa of approximately 5.2. In neutral or acidic water, it protonates into the highly soluble, non-volatile pyridinium ion. Adjusting the sample to pH > 9.0 ensures complete deprotonation into the volatile free-base form, allowing it to partition freely into the headspace. Causality of Salting Out: The addition of sodium chloride (NaCl) increases the ionic strength of the aqueous phase. This decreases the solubility of polar organic analytes in the water, thermodynamically driving them into the headspace to maximize extraction efficiency onto the SPME fiber[3].

HS-SPME to GC-MS workflow for trace pyridine derivative analysis.

Step-by-Step Methodologies

Protocol A: HS-SPME Extraction

-

Transfer exactly 10.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

-

Add 3.0 g of ultra-pure Sodium Chloride (NaCl) to the vial to induce the salting-out effect[3].

-

Adjust the sample pH to > 9.0 using 1.0 M NaOH dropwise to deprotonate the pyridine derivatives.

-

Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

-

Equilibrate the vial at 60 °C for 10 minutes with continuous orbital agitation (250 rpm).

-

Expose a Carboxen/PDMS SPME fiber to the headspace for 20 minutes at 60 °C[3].

-

Retract the fiber and immediately transfer it to the GC inlet for thermal desorption.

Protocol B: GC-MS Acquisition Recent updates to EPA Method 8270 explicitly allow for split injections, which significantly improve peak sharpness by reducing the total sample mass loaded onto the column[4][5].

-

Desorb the SPME fiber in the GC inlet at 250 °C for 2 minutes.

-

Utilize a pulsed split injection technique (e.g., 20:1 ratio). Causality: The pressure pulse compresses the rapidly expanding sample vapor cloud as it desorbs from the fiber, preventing inlet backflash and ensuring a tight injection band for sharp chromatography[2].

-

Separate the analytes using a base-deactivated capillary column with a programmed temperature ramp[1].

-

Ionize the eluting compounds using Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for trace quantitation, cross-referencing full-scan data with the NIST standard reference database for qualitative confirmation[5][6].

Quantitative Parameters & Diagnostic Data

Table 1: Optimized GC-MS Operational Parameters

| Parameter | Setting / Value | Causality / Rationale |

| Inlet Temperature | 250 °C | Ensures rapid and complete desorption from the SPME fiber without thermal degradation[3]. |

| Injection Mode | Pulsed Split (20:1) | Compresses sample vapor cloud, prevents backflash, and sharpens peak shape[2][5]. |

| Liner | 4 mm Gooseneck | Deactivated glass wool minimizes active sites that cause pyridine tailing[1]. |

| Carrier Gas | Helium (1.5 mL/min) | Constant flow. Hydrogen can be used as an alternative to mitigate helium shortages, provided inlet reactivity is monitored[1][6]. |

| Analytical Column | Rxi-5Sil MS (30m) | Base-deactivated stationary phase prevents hydrogen bonding with pyridine's basic nitrogen[1]. |

| Oven Program | 40 °C → 240 °C | Low initial temperature focuses volatile pyridines; 15 °C/min ramp ensures elution of heavier derivatives[1]. |

| Transfer Line Temp | 280 °C | Prevents cold spots and condensation of semi-volatiles before entering the MS source[1]. |

Table 2: Diagnostic Ions for Common Pyridine Derivatives (SIM Mode)

| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Pyridine | 79.1 | 79 | 52, 51 |

| 2-Methylpyridine (Picoline) | 93.1 | 93 | 66, 92 |

| 3-Chloropyridine | 113.5 | 113 | 115, 78 |

| Nicotinamide | 122.1 | 122 | 106, 78 |

References

-

Performance of EPA Method 8270 using Hydrogen Carrier Gas on SCION GC-MS. SCION Instruments. [Link]

-

EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT. GCMS.cz.[Link]

-

EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD. Agilent Technologies. [Link]

-

6 Changes to EPA Method 8270 That You May Not Be Aware Of. Biotage. [Link]

Sources

Application Note: Scalable Purification of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine via Aprotic Anti-Solvent Crystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Purification

Introduction & Mechanistic Rationale

3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a critical electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The dual functionality of the molecule—a highly polar methylsulfonyl group and a reactive picolyl chloride moiety—presents unique kinetic and thermodynamic challenges during isolation and purification.

Standard picolyl chlorides are notoriously unstable as free bases due to their tendency to undergo intermolecular self-alkylation, forming intractable quaternary ammonium polymers. However, the strongly electron-withdrawing nature of the 5-methylsulfonyl group significantly attenuates the nucleophilicity of the pyridine nitrogen, stabilizing the free base. Despite this stabilization, the chloromethyl group remains highly susceptible to nucleophilic attack and solvolysis[1].

The Causality of Solvent Selection: If recrystallization is attempted using standard protic solvents (e.g., methanol or ethanol), the nucleophilic solvent will inevitably displace the labile chloride at elevated temperatures, generating unwanted ether byproducts (e.g., 3-(methoxymethyl)-5-(methylsulfonyl)pyridine) and drastically reducing yield. To preserve the integrity of the chloromethyl group, an aprotic solvent system is mandatory .

Based on established pharmaceutical purification standards[2], Isopropyl Acetate (IPAc) serves as an optimal primary solvent due to its moderate polarity, high boiling point, and lack of nucleophilicity. n-Heptane is selected as the anti-solvent to drive supersaturation without inducing liquid-liquid phase separation (commonly known as "oiling out"), a frequent failure mode in the crystallization of substituted pyridines[3].

Physicochemical Profiling & Process Parameters

To ensure a self-validating and reproducible protocol, the thermodynamic parameters of the target molecule must dictate the process boundaries. The data below summarizes the quantitative parameters governing this purification strategy.

Table 1: Physicochemical Properties & Crystallization Parameters

| Parameter | Value / Description | Rationale for Process Design |

| Target Compound | 3-(Chloromethyl)-5-(methylsulfonyl)pyridine | High-value electrophilic API intermediate. |

| Primary Solvent | Isopropyl Acetate (IPAc) | Aprotic nature prevents solvolysis of the -CH₂Cl group at elevated temperatures (60–65 °C). |

| Anti-Solvent | n-Heptane | Non-polar alkane that rapidly decreases solubility, driving high-yield crystallization without oiling out. |

| Solvent Ratio | IPAc : n-Heptane (1:2 to 1:3 v/v) | Optimizes the metastable zone width (MSZW) for controlled crystal nucleation and growth. |

| Cooling Rate | 0.5 °C / min | Prevents local supersaturation spikes, ensuring impurities are excluded from the crystal lattice. |

| Drying Conditions | 40 °C under vacuum (<50 mbar) | Removes residual solvents while preventing thermal degradation of the alkyl chloride. |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating hot filtration and controlled cooling, the workflow inherently separates mechanical impurities from chemical impurities, ensuring high final purity (>99.0% by HPLC).

Step 1: Preparation & Dissolution

-

Charge the crude 3-(Chloromethyl)-5-(methylsulfonyl)pyridine into a clean, dry jacketed reactor equipped with an overhead stirrer.

-

Add 5 volumes (relative to crude mass) of Isopropyl Acetate (IPAc).

-

Heat the suspension to 60–65 °C under gentle agitation until complete dissolution is achieved. Note: Do not exceed 70 °C to prevent thermal degradation.

Step 2: Hot Filtration (In-Process Control)

-

Pass the hot solution through a pre-heated 0.45 µm PTFE filter or a thin Celite pad.

-

Causality: This step is critical to remove insoluble polymeric byproducts (resulting from trace self-alkylation) and inorganic salts that act as unwanted nucleation sites.

Step 3: Anti-Solvent Addition

-

Return the clarified filtrate to the reactor and maintain the temperature at 60 °C.

-

Slowly charge 10 to 15 volumes of n-Heptane over 45–60 minutes.

-

Causality: Rapid addition of anti-solvent causes localized supersaturation, leading to rapid precipitation of amorphous material that traps impurities. Slow addition ensures crystallization occurs within the metastable zone.

Step 4: Controlled Crystallization

-

Initiate a linear cooling ramp from 60 °C to 0–5 °C at a rate of 0.5 °C/min.

-

Hold the suspension at 0–5 °C for a minimum of 2 hours to maximize yield and ensure complete lattice formation.

Step 5: Isolation & Washing

-

Isolate the crystalline product via vacuum filtration.

-

Wash the filter cake with 2 volumes of a pre-chilled (0 °C) mixture of IPAc and n-Heptane (1:4 v/v).

-

Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified API intermediate.

Step 6: Drying

-

Transfer the product to a vacuum oven.

-

Dry at 40 °C under high vacuum (<50 mbar) until a constant weight is achieved and residual solvent levels meet ICH Q3C guidelines.

Process Analytical Technology (PAT) & Quality Control

To ensure the trustworthiness of the batch, the following self-validating checks should be implemented:

-

Mother Liquor Monitoring: Before filtration (Step 5), sample the mother liquor and analyze via HPLC. The concentration of the target compound should be plateaued, confirming that crystallization is thermodynamically complete.

-

Purity Analysis: Analyze the final dried product using Reverse-Phase HPLC. The absence of solvolysis byproducts (e.g., ether derivatives) validates the successful exclusion of protic solvents.

Workflow Visualization

Figure 1: Step-by-step aprotic recrystallization workflow for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

References

-

Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier / Butterworth-Heinemann. URL: [Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Group UK Ltd. URL: [Link]

-

ACS Organic Process Research & Development. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. American Chemical Society. URL: [Link]

Sources

Use of thionyl chloride for chloromethylpyridine synthesis

Advanced Application Note: Synthesis of Chloromethylpyridine Derivatives via Thionyl Chloride Chlorination

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction calorimetry, safety protocols, and scalable methodologies.

Introduction and Chemical Context

Chloromethylpyridines (e.g., 2-, 3-, and 4-chloromethylpyridine) are indispensable electrophilic building blocks in medicinal chemistry, frequently utilized in the synthesis of antihistamines, antiviral agents, and biomimetic metal ion chelates[1][2]. The classical and most atom-economical route for synthesizing these intermediates is the chlorination of the corresponding pyridyl carbinols (hydroxymethylpyridines) using thionyl chloride ( SOCl2 )[1][3].

While SOCl2 is a highly efficient and robust chlorinating agent, its application at scale requires rigorous engineering controls. The reaction generates stoichiometric equivalents of toxic, corrosive sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) gases[1]. Furthermore, the basicity of the pyridine ring necessitates that the final product be isolated as a hydrochloride salt to prevent spontaneous polymerization or degradation[4].

Mechanistic Causality and Reaction Calorimetry

As a Senior Application Scientist, it is critical to understand that successful scale-up is not merely about stoichiometry, but about managing reaction kinetics and thermodynamics.

The Chlorination Mechanism: The reaction initiates via the nucleophilic attack of the carbinol oxygen on the electrophilic sulfur atom of SOCl2 , forming a chlorosulfite intermediate and releasing one equivalent of HCl [5]. Subsequent nucleophilic displacement ( SN2 or SN1 , depending on the substitution) by the chloride ion collapses the intermediate, releasing SO2 gas and yielding the alkyl chloride[5].

Solvent Selection and Calorimetric Hazards: Historically, this reaction was performed neat (using SOCl2 as the solvent)[3]. However, this leads to thick, difficult-to-stir suspensions and uncontrollable off-gassing, making it unsuitable for scale-up[5].

-

The MTBE Hazard: Attempts to use ethereal solvents like tert-butyl methyl ether (MTBE) have been proven highly hazardous. Reaction calorimetry studies demonstrate that prolonged exposure of MTBE to the highly acidic conditions of this reaction leads to severe solvent decomposition and massive, dangerous outgassing of isobutylene[5].

-

The Toluene Advantage: Utilizing an inert aromatic solvent such as toluene is the industry standard[4]. Toluene does not degrade under acidic conditions. Furthermore, adding the carbinol to a slight excess of SOCl2 in toluene eliminates the need to pre-form a hydroxyalkyl pyridine hydrochloride salt, significantly improving process economics[4]. Interestingly, calorimetry reveals that in toluene, the reaction may not initiate at 25°C; thermal activation (heating to ~45°C) is required to drive the conversion of the cyclic sulfite intermediate to the final product[5].

Process Workflow Visualization

Workflow for the safe chlorination of pyridyl carbinol in a professional laboratory.

Quantitative Evaluation of Reaction Conditions

The following table summarizes the causal relationship between solvent choice, safety, and product yield based on literature calorimetry and process data[4][5].

| Reaction Medium | Molar Ratio (Carbinol: SOCl2 ) | Temperature Profile | Safety & Scalability Profile | Expected Yield |

| Neat (No Solvent) | 1 : 3.0 | Reflux (70-80°C) | Poor: Thick suspensions, uncontrollable SO2 outgassing. | ~76%[3] |

| MTBE | 1 : 1.6 | Ambient | Critical Hazard: Acidic solvent decomposition; isobutylene outgassing. | N/A (Unsafe)[5] |

| Toluene | 1 : 1.1 - 1.3 | 0°C add, heat to 45°C | Excellent: Stable solvent, controlled initiation, easy precipitation. | >90%[4][6] |

Standard Operating Protocol: Synthesis in Toluene

Note: This protocol is strictly for use in professional, properly equipped chemical laboratories. SOCl2 is a highly toxic, corrosive, and moisture-sensitive reagent. All operations must be conducted in a certified fume hood using a jacketed reactor equipped with a caustic gas scrubber.

Reagents:

-

Pyridyl carbinol (e.g., 3-hydroxymethylpyridine): 1.0 equivalent

-

Toluene (Anhydrous): 5-10 volumes

Step-by-Step Methodology:

-

Reactor Preparation: Purge a dry, jacketed glass reactor with nitrogen. Ensure the reactor vent is securely connected to an appropriately sized caustic scrubber (e.g., 10-20% aqueous NaOH) to neutralize SO2 and HCl off-gases[1].

-

Substrate Charging: Charge the reactor with anhydrous toluene, followed by the pyridyl carbinol (1.0 eq). Stir to achieve a uniform suspension or solution.

-

Temperature Control: Cool the reactor contents to 0–5°C using the jacket chiller.

-

Reagent Addition: Begin the dropwise addition of SOCl2 (1.15 eq) via an addition funnel or dosing pump. Causality Note: The addition must be subsurface or highly controlled to prevent the localized build-up of unreacted SOCl2 and to manage the initial exothermic formation of the chlorosulfite intermediate[4].

-

Thermal Activation: Once the addition is complete, gradually warm the reaction mixture to 40–50°C. Causality Note: Calorimetry indicates that the conversion of the intermediate to the final alkyl chloride in toluene requires thermal initiation. Monitor the scrubber for steady gas evolution[5].

-

Reaction Completion: Maintain the temperature for 2–4 hours until in-process controls (e.g., HPLC/GC-MS) indicate complete consumption of the starting material[1].

-

Product Precipitation: The product initially forms as an oily semi-solid. Apply a vigorous nitrogen purge (or carefully apply a mild vacuum) through the reaction mixture. Causality Note: This step strips dissolved SO2 and HCl from the toluene, which directly induces the crystallization of the chloromethylpyridine hydrochloride into a highly pure solid[4].

-

Isolation: Cool the suspension to 0–5°C to maximize recovery. Filter the crystalline solid, wash with cold anhydrous toluene, and dry under vacuum to constant weight[4].

References

- US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents.

- Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.

- Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

Troubleshooting & Optimization

How to avoid dimerization of 3-(chloromethyl)pyridine reagents

A Guide to Preventing Dimerization and Ensuring Successful Reactions

Welcome to the technical support guide for 3-(chloromethyl)pyridine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address one of the most common challenges encountered during its use: reagent dimerization. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the dimerization of 3-(chloromethyl)pyridine, and why does it happen?

Dimerization is a self-reaction where two molecules of 3-(chloromethyl)pyridine react with each other. This occurs because the pyridine nitrogen atom is nucleophilic, while the carbon of the chloromethyl group (-CH₂Cl) is electrophilic.[1] The nitrogen of one molecule attacks the electrophilic carbon of another, displacing the chloride ion in a classic SN2 reaction. This forms a new carbon-nitrogen bond, resulting in a dimeric quaternary pyridinium salt.

The free base form of 3-(chloromethyl)pyridine is particularly susceptible to this self-reaction. For this reason, the reagent is most commonly supplied and stored as a more stable hydrochloride salt.[1] In the salt form, the pyridine nitrogen is protonated, which neutralizes its nucleophilicity and prevents it from initiating this unwanted side reaction.

Caption: Mechanism of 3-(chloromethyl)pyridine dimerization.

Q2: My bottle of 3-(chloromethyl)pyridine hydrochloride has turned yellow or brown. Is it still usable?

The appearance of a yellow or tan color can indicate the presence of impurities or degradation products, which may include oligomers or polymers formed from self-reaction.[2] While slight discoloration may not always render the reagent unusable, it is a sign of potential instability.

Before using a discolored reagent, it is crucial to:

-

Assess the purity: If possible, analyze a small sample by NMR or LC-MS to determine the extent of degradation and the presence of the desired active reagent.

-

Perform a small-scale test reaction: Use the reagent in a pilot experiment to see if it provides the desired product in an acceptable yield.

To prevent degradation, always store the reagent according to the manufacturer's recommendations, typically in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and air.[3][4]

Q3: How can I set up my N-alkylation reaction to minimize dimerization?

The key to preventing dimerization is to ensure the 3-(chloromethyl)pyridine reacts with your intended nucleophile as quickly and efficiently as possible, minimizing its opportunity to react with itself. The reaction setup and order of addition are critical.

The fundamental principle of the N-alkylation reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[5] The nitrogen atom of your substrate attacks the electrophilic methylene carbon of the 3-(chloromethyl)pyridine.[5] Since the starting material is a hydrochloride salt, a base is required to first neutralize the HCl and then to deprotonate your nucleophile, increasing its reactivity.[5]

The following workflow is designed to favor the desired reaction over self-alkylation.

Caption: Recommended experimental workflow to minimize dimerization.

By adding the 3-(chloromethyl)pyridine hydrochloride last to a pre-stirred mixture of your substrate and base, you ensure that the active, deprotonated nucleophile is readily available to react, outcompeting the self-reaction pathway.

Troubleshooting Guide: Reaction Parameters

Q4: Which base is best for my reaction, and how much should I use?

The choice of base is critical and depends on the pKa of your nitrogen nucleophile. At least two equivalents of base are necessary: one to neutralize the HCl salt and a second to deprotonate the nucleophile.[5] Using a slight excess (e.g., 2.5-3.0 equivalents) is common practice.[5]

| Base | Strength | Typical Substrates | Recommended Solvents | Key Considerations |

| Potassium Carbonate (K₂CO₃) | Moderate | N-Heterocycles (indoles, pyrazoles), Sulfonamides | DMF, Acetonitrile | A good, cost-effective choice for many nucleophiles. Heterogeneous, requires good stirring.[5] |

| Triethylamine (Et₃N) | Moderate | Primary/Secondary Amines | DCM, THF, MeCN | Homogeneous base. Can be difficult to remove during workup. |

| Sodium Hydride (NaH) | Strong | Amides, Carbamates, less nucleophilic heterocycles | THF, DMF | For weakly acidic N-H bonds. Reacts with protic solvents. Requires careful handling.[6] |

| Cesium Carbonate (Cs₂CO₃) | Moderate/Strong | Phenols, hindered amines | DMF, Dioxane | Higher solubility and reactivity than K₂CO₃, but more expensive. |

Expert Tip: For sensitive substrates, consider starting with a milder base like K₂CO₃ before moving to stronger, more reactive bases like NaH.

Q5: How do solvent and temperature affect dimerization?

Solvent and temperature control are your primary tools for managing reaction kinetics.

-

Solvents: Polar aprotic solvents are generally preferred as they can solvate the ions involved in the SN2 transition state.

-

Temperature: Dimerization, like the desired reaction, will proceed faster at higher temperatures.

-

Start at Room Temperature: For most reactive nucleophiles, the reaction can proceed efficiently at room temperature (20-25 °C).

-

Moderate Heating: For less reactive substrates, gentle heating to 40-80 °C may be necessary.[5]

-

Low Temperature Start: When using a very strong base like NaH, it is often advisable to add the 3-(chloromethyl)pyridine hydrochloride at 0 °C and then allow the reaction to warm to room temperature.[6]

-

Troubleshooting Strategy: If you observe significant dimer formation by TLC or LC-MS, consider running the next iteration of your reaction at a lower temperature.

Detailed Experimental Protocol

General Protocol for N-Alkylation with 3-(Chloromethyl)pyridine Hydrochloride

This protocol provides a robust starting point for the N-alkylation of a generic amine or N-heterocycle using potassium carbonate as the base.

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

3-(Chloromethyl)pyridine hydrochloride (1.1 - 1.2 eq)[5]

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)[5]

-

Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of substrate)[5]

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nitrogen-containing substrate (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Pre-Stirring: Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes. This step allows for the deprotonation of the nucleophile.

-

Reagent Addition: Add the 3-(chloromethyl)pyridine hydrochloride (1.1 - 1.2 eq) to the stirred suspension. Addition can be done portion-wise as a solid or as a solution in a minimal amount of anhydrous DMF.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[5]

-

Workup:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final N-alkylated product.[5]

References

- 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4)

- Reactivity of the chloromethyl group in pyridine deriv

- 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394. PubChem.

- 3-(Chloromethyl)pyridine hydrochloride. Apollo Scientific.

- Application Notes and Protocols for N-Alkylation Reactions Using 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.

- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hazcomfast.com [hazcomfast.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Solvent Conditions for Reactions with 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Introduction

Welcome to the technical support center for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive and versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, specifically the potent electron-withdrawing nature of both the pyridine ring and the 5-methylsulfonyl group, render the chloromethyl group exceptionally electrophilic. This heightened reactivity, while advantageous for many transformations, necessitates careful consideration of reaction conditions to ensure optimal outcomes and minimize side-product formation.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address the challenges you may encounter during your experiments. Our aim is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for nucleophilic substitution on 3-(Chloromethyl)-5-(methylsulfonyl)pyridine, and how does this influence solvent choice?

A1: The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (S\N2) mechanism.[1] The carbon of the chloromethyl group is a primary carbon, and the presence of two strong electron-withdrawing groups—the pyridine nitrogen and the 5-methylsulfonyl substituent—makes this carbon highly electrophilic and susceptible to backside attack by a nucleophile.[2] This concerted, single-step mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.[3]

This S\N2 pathway is graphically represented as follows:

Caption: General S\N2 mechanism for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

The choice of solvent is critical for stabilizing the transition state and ensuring the nucleophile remains active. For S\N2 reactions, polar aprotic solvents are generally the best choice.[4] These solvents possess a significant dipole moment that can dissolve the starting materials and stabilize the charge-separated transition state, but they lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.

Q2: Which specific polar aprotic solvents are recommended for reactions with this substrate?

A2: We recommend starting with the following solvents, which have a proven track record in S\N2 reactions with similar substrates.[5]

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |

| N,N-Dimethylformamide (DMF) | 37 | 153 | Excellent solvating power for a wide range of nucleophiles. |

| Acetonitrile (MeCN) | 36 | 82 | Good for reactions at moderate temperatures; relatively easy to remove. |

| Tetrahydrofuran (THF) | 7.5 | 66 | A less polar option, useful for highly reactive nucleophiles. |

| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar, can significantly accelerate slow reactions, but can be difficult to remove. |

The selection should be based on the nucleophilicity of your partner molecule and the desired reaction temperature. For moderately reactive nucleophiles, DMF or acetonitrile are excellent starting points.

Q3: Can I use protic or non-polar solvents for my reaction?

A3: It is generally not recommended.

-

Protic solvents (e.g., ethanol, methanol, water) have acidic protons that can form a hydrogen-bonding shell around the nucleophile. This "caging" effect stabilizes the nucleophile, reducing its energy and thus its reactivity, which slows down the S\N2 reaction.

-